2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group attached to a benzene ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures, such as 4-methoxycarbonylphenylboronic acid pinacolate, are often used in carbon-carbon bond formation reactions, such as the diels-alder reaction .
Biochemical Pathways
It’s known that similar compounds are used in organic synthesis, suggesting that they may interact with various biochemical pathways depending on the context of their use .
Pharmacokinetics
Its predicted density is 108±01 g/cm3, and it has a boiling point of 3556±250 °C . These properties may influence its bioavailability.
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds through reactions such as the diels-alder reaction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not well-studied. It is known that boronic acids and their derivatives can interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including sugars and certain amino acids. This property could potentially allow this compound to interact with a wide range of biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Its potential to form reversible covalent bonds with diols could allow it to interact with a variety of biomolecules, potentially influencing their function. This could lead to changes in enzyme activity, alterations in gene expression, or disruptions in cellular signaling pathways .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Given its potential to interact with various biomolecules, it could potentially be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the reaction of 2-hydroxy-4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and material science industries.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to deprotonate the boronic ester and facilitate the reaction.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for the oxidation of the boronic ester.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic ester.
Substituted Benzonitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Material Science: Employed in the preparation of organic materials with specific electronic properties.
Biological Research: Utilized in the synthesis of biologically active molecules for research purposes.
Chemical Biology: Used in the development of probes and sensors for detecting biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows for diverse reactivity and applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAKLYSMLVVNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718428 |
Source
|
Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350933-21-9 |
Source
|
Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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